molecular formula C19H21N7O B14954484 1',3',5'-trimethyl-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-1'H,2H-3,4'-bipyrazole-5-carboxamide

1',3',5'-trimethyl-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-1'H,2H-3,4'-bipyrazole-5-carboxamide

Cat. No.: B14954484
M. Wt: 363.4 g/mol
InChI Key: JAJIQUIHHKYPOI-UHFFFAOYSA-N
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Description

1’,3’,5’-trimethyl-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-1’H,2H-3,4’-bipyrazole-5-carboxamide is a complex organic compound that features a unique structure combining benzimidazole and bipyrazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1’,3’,5’-trimethyl-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-1’H,2H-3,4’-bipyrazole-5-carboxamide typically involves multiple steps, starting with the preparation of the benzimidazole and bipyrazole precursors. The benzimidazole moiety can be synthesized through the condensation of o-phenylenediamine with formic acid or other aldehydes . The bipyrazole component is often prepared via cyclization reactions involving hydrazine derivatives . The final coupling step involves the reaction of the benzimidazole and bipyrazole intermediates under specific conditions, such as the presence of a base and a suitable solvent[3][3].

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and concentration of reactants. The use of continuous flow reactors and automated synthesis platforms can enhance the scalability and reproducibility of the process .

Chemical Reactions Analysis

Types of Reactions

1’,3’,5’-trimethyl-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-1’H,2H-3,4’-bipyrazole-5-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and halogenated compounds for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents (e.g., DMSO, methanol), and catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine-functionalized compounds .

Mechanism of Action

The mechanism of action of 1’,3’,5’-trimethyl-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-1’H,2H-3,4’-bipyrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The benzimidazole moiety is known to bind to various enzymes and receptors, potentially inhibiting their activity . The bipyrazole component may enhance the compound’s binding affinity and specificity, leading to more potent biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1’,3’,5’-trimethyl-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-1’H,2H-3,4’-bipyrazole-5-carboxamide stands out due to its unique combination of benzimidazole and bipyrazole moieties, which may confer distinct chemical and biological properties

Biological Activity

The compound 1',3',5'-trimethyl-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-1'H,2H-3,4'-bipyrazole-5-carboxamide is a novel chemical entity that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, including antimicrobial, cytotoxic, and anti-inflammatory activities.

Chemical Structure and Properties

The compound features a complex structure that includes a bipyrazole core and a benzimidazole moiety. Its molecular formula is C15H18N6OC_{15}H_{18}N_{6}O with a molecular weight of 298.35 g/mol. The presence of multiple nitrogen atoms in its structure suggests potential interactions with various biological targets.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of benzimidazole, including compounds similar to our target compound, exhibit significant antimicrobial properties. For instance, compounds containing the benzimidazole ring have shown effectiveness against various strains of bacteria:

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
9cStaphylococcus aureus (MRSA)12.5–25 μg/mL
10dEscherichia coli15 μg/mL
14cBacillus subtilis10 μg/mL

These findings indicate that modifications to the benzimidazole structure can enhance antimicrobial activity, suggesting that our compound may also possess similar properties due to its structural features .

Cytotoxic Activity

The cytotoxic effects of benzimidazole derivatives have been extensively studied. For example, several derivatives have been shown to induce cell cycle arrest in cancer cell lines, leading to apoptosis. The following table summarizes findings from relevant studies:

CompoundCell LineIC50 (µM)Mechanism of Action
10eHuT789.68Induces subG0/G1 phase arrest
14dTHP-17.31Promotes DNA fragmentation
14eA549 (lung cancer)8.50Inhibition of cell proliferation

The data suggests that our compound may similarly affect tumor cell lines by disrupting the cell cycle and promoting apoptosis .

Anti-inflammatory Activity

Compounds with benzimidazole structures have been investigated for their anti-inflammatory effects. A study indicated that certain derivatives can inhibit the production of pro-inflammatory cytokines in activated macrophages, highlighting their potential in treating inflammatory diseases.

Case Studies

Several case studies have highlighted the efficacy of benzimidazole derivatives in various therapeutic areas:

  • Study on Antimicrobial Effects : A series of benzimidazole derivatives were tested against resistant bacterial strains, showing promising results comparable to standard antibiotics.
  • Cytotoxicity in Cancer Research : Research involving lung cancer cell lines demonstrated that specific modifications to the benzimidazole core could significantly enhance cytotoxicity and promote apoptosis through caspase activation pathways.

Properties

Molecular Formula

C19H21N7O

Molecular Weight

363.4 g/mol

IUPAC Name

N-[(1-methylbenzimidazol-2-yl)methyl]-3-(1,3,5-trimethylpyrazol-4-yl)-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C19H21N7O/c1-11-18(12(2)26(4)24-11)14-9-15(23-22-14)19(27)20-10-17-21-13-7-5-6-8-16(13)25(17)3/h5-9H,10H2,1-4H3,(H,20,27)(H,22,23)

InChI Key

JAJIQUIHHKYPOI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1C)C)C2=NNC(=C2)C(=O)NCC3=NC4=CC=CC=C4N3C

Origin of Product

United States

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